REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([C:8]([Cl:11])=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6].[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>CN(C)C(=O)C>[Cl:11][C:8]1[C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[N:10][CH:9]=1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=O)O)C(=CN1)Cl
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Name
|
|
Quantity
|
10.9 g
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Type
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reactant
|
Smiles
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N1CCOCC1
|
Name
|
|
Quantity
|
4 mL
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Type
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solvent
|
Smiles
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CN(C(C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatiles were removed under vacuum
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Type
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CUSTOM
|
Details
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the resulting yellow solid partitioned between water and Et2O
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Type
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EXTRACTION
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Details
|
extracted once with Et2O (25 mL) and three times with CH2Cl2 (25 mL)
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Type
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CUSTOM
|
Details
|
the solvents removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solid was crystallized from MeOH
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=C(C=C1C(=O)O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |